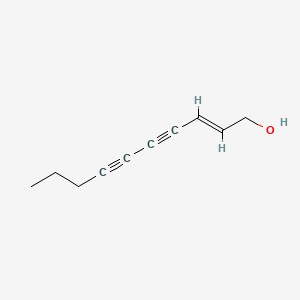
trans-Lachnophyllol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Lachnophyllol is an aliphatic alcohol.
Aplicaciones Científicas De Investigación
Anticancer Properties
trans-Lachnophyllol and related compounds have been studied for their potential anticancer properties. For instance, research on Annona muricata, which contains similar compounds, indicated that its leaf extract can induce cell cycle arrest and apoptosis in colon cancer cells through a mitochondria-mediated pathway (Moghadamtousi et al., 2014).
Ethnopharmacology and Traditional Medicine
Ethnopharmacological studies have examined the traditional uses of medicinal plants, including those containing trans-Lachnophyllol. These studies focus on understanding the biological activities of folk remedies and their potential therapeutic applications (Heinrich, 2014).
Allelopathic Effects in Plants
Compounds like trans-Lachnophyllol in certain plant species, such as Erigeron spp., have demonstrated allelopathic properties, indicating their potential ecological importance in inhibiting the growth of other plants (Kobayashi et al., 2004).
Anti-Inflammatory Effects
Research on compounds similar to trans-Lachnophyllol, such as cis- and trans-gnetin H from Paeonia suffruticosa, has shown promising anti-inflammatory effects by inhibiting key signaling molecules in the NF-κB pathway, which suggests potential therapeutic applications for chronic inflammation (Park et al., 2016).
Neuroprotective Effects
Studies have also explored the neuroprotective effects of compounds related to trans-Lachnophyllol, demonstrating potential in the management of conditions like Alzheimer’s disease. For instance, Compound Chinese Herbal Medicine (CCHM) based on Xiaoyaosan, which may contain similar compounds, showed improvement in cognitive function in Alzheimer’s disease model mice (Weijie et al., 2021).
Propiedades
Número CAS |
23180-62-3 |
|---|---|
Nombre del producto |
trans-Lachnophyllol |
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
(E)-dec-2-en-4,6-diyn-1-ol |
InChI |
InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-3,10H2,1H3/b9-8+ |
Clave InChI |
UVYOXYJPADNJRE-CMDGGOBGSA-N |
SMILES isomérico |
CCCC#CC#C/C=C/CO |
SMILES |
CCCC#CC#CC=CCO |
SMILES canónico |
CCCC#CC#CC=CCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



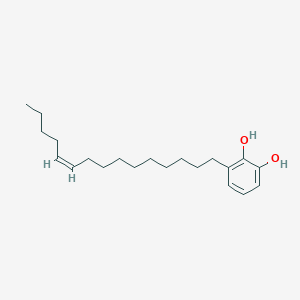
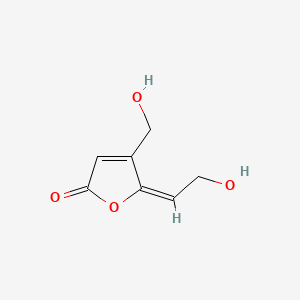
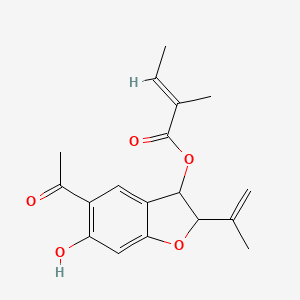
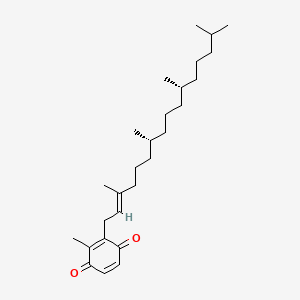
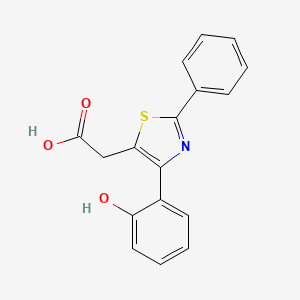
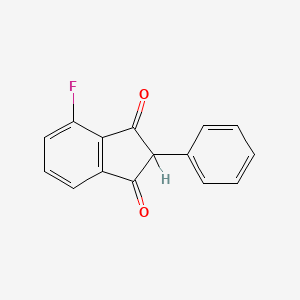
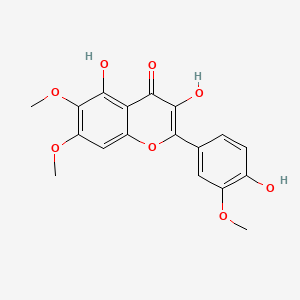
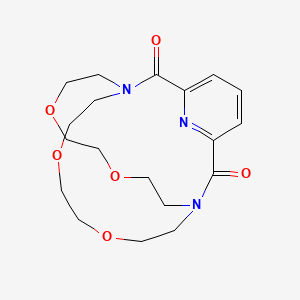
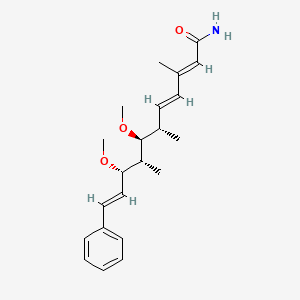
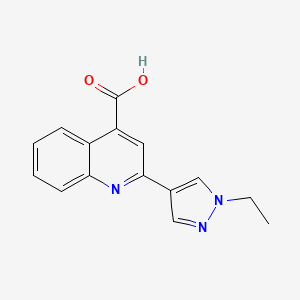
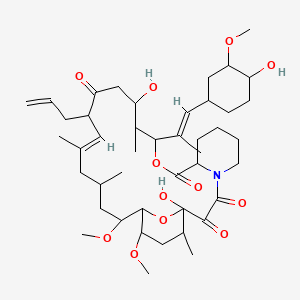
![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)
![(5S,6S,9R,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B1236914.png)
![2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-8'-[oxo-(prop-2-enylamino)methyl]-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester](/img/structure/B1236917.png)